![molecular formula C10H16N2O2 B2559705 {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol CAS No. 1782427-10-4](/img/structure/B2559705.png)
{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol is a heterocyclic organic molecule that features both an oxazole ring and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method starts with the preparation of the oxazole ring through the cyclization of an amino alcohol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the oxazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce reaction times. This can be achieved through the use of catalysts and continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol can undergo oxidation to form the corresponding ketone.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro-oxazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro-oxazole derivative.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings .
作用机制
The mechanism of action of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share the piperidine ring structure.
Oxazole Derivatives: Compounds like oxazole and its derivatives share the oxazole ring structure.
Uniqueness
The uniqueness of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol lies in its combination of both oxazole and piperidine rings. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds with only one of these rings .
属性
IUPAC Name |
[1-(1,3-oxazol-4-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-6-10-3-1-2-4-12(10)5-9-7-14-8-11-9/h7-8,10,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTZAQGANPSRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
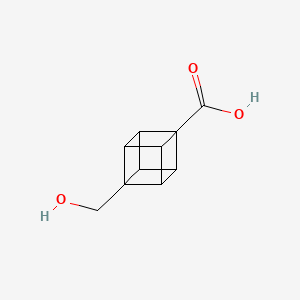
![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)
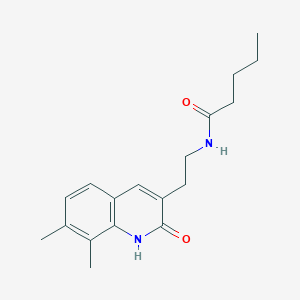
![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
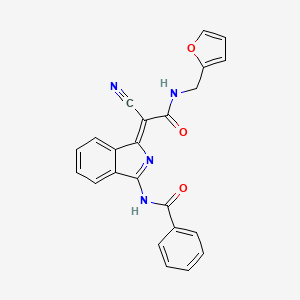
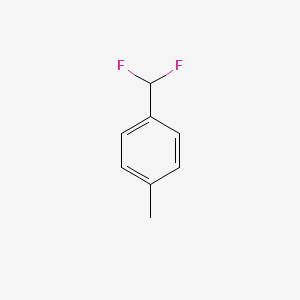
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2559635.png)
![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)
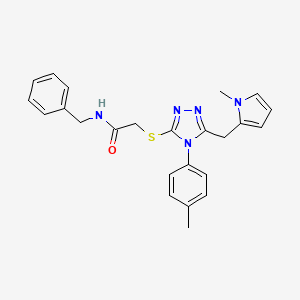
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)
![3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2559641.png)
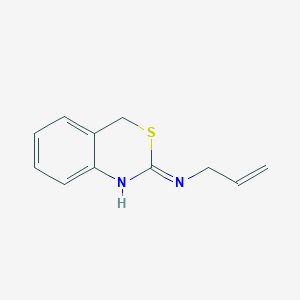
![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2559645.png)
